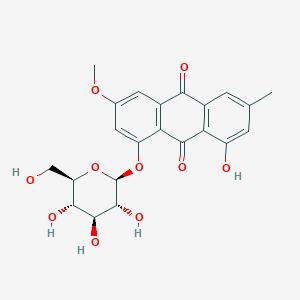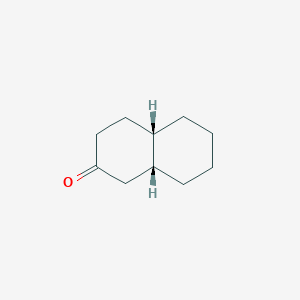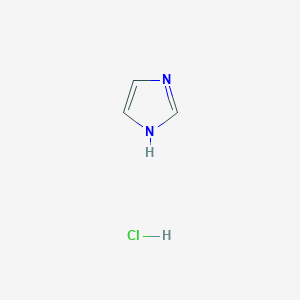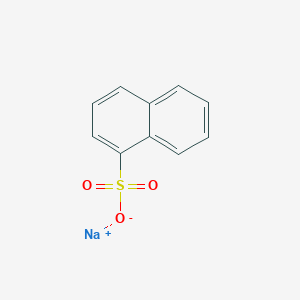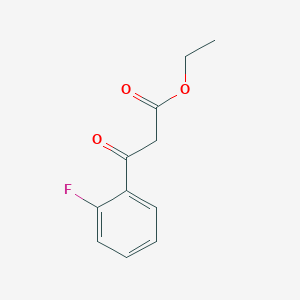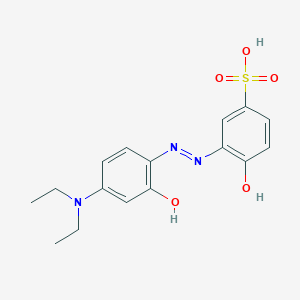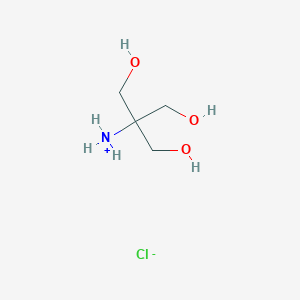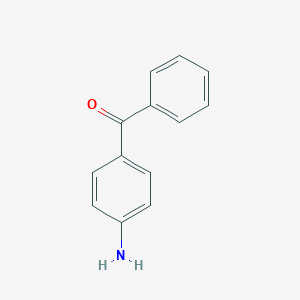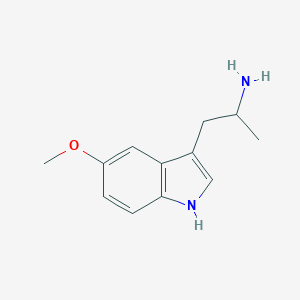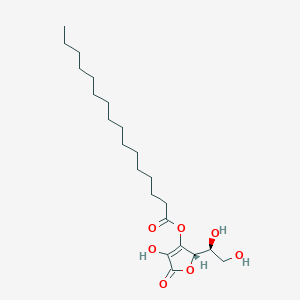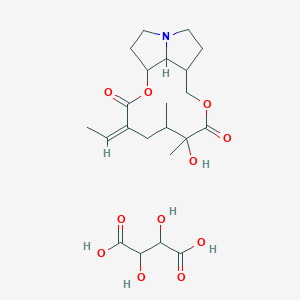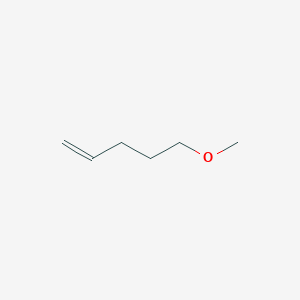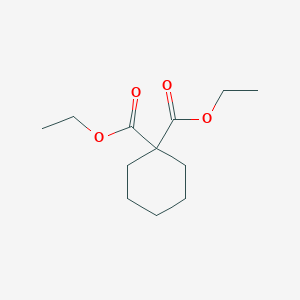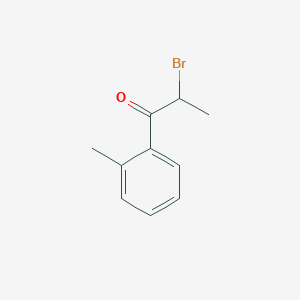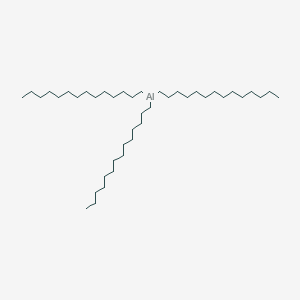
Aluminum, tritetradecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, tritetradecyl- is a chemical compound that is commonly used in scientific research applications. It is a type of aluminum salt that is used for its unique properties in various experiments. This compound is synthesized using a specific method and has several biochemical and physiological effects that make it useful for research purposes.
Wirkmechanismus
The mechanism of action of aluminum, tritetradecyl- is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property allows it to facilitate various chemical reactions, such as the polymerization of olefins.
Biochemische Und Physiologische Effekte
Aluminum, tritetradecyl- has several biochemical and physiological effects. It has been shown to be toxic to cells in vitro, and it can cause oxidative stress and inflammation. Additionally, this compound can cause DNA damage and cell death. However, the exact mechanisms by which aluminum, tritetradecyl- exerts its toxic effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Aluminum, tritetradecyl- has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, it is stable and can be stored for long periods of time without degradation. However, this compound has several limitations. It is toxic to cells in vitro, which can limit its use in certain experiments. Additionally, the mechanism of action of aluminum, tritetradecyl- is not fully understood, which can make it difficult to interpret the results of experiments that use this compound.
Zukünftige Richtungen
There are several future directions for research involving aluminum, tritetradecyl-. One area of research could focus on the mechanism of action of this compound. Understanding how it exerts its toxic effects could lead to the development of new treatments for diseases that involve oxidative stress and inflammation. Additionally, research could focus on developing new synthesis methods for aluminum, tritetradecyl- that are more efficient and environmentally friendly. Finally, research could focus on developing new applications for this compound in various fields, such as materials science and catalysis.
Conclusion:
Aluminum, tritetradecyl- is a chemical compound that is commonly used in scientific research applications. It is synthesized using a specific method and has several biochemical and physiological effects that make it useful for research purposes. This compound is used as a catalyst in various reactions, and it is also used in the synthesis of various organic compounds. However, it is toxic to cells in vitro, which can limit its use in certain experiments. Future research could focus on understanding the mechanism of action of this compound, developing new synthesis methods, and developing new applications for this compound in various fields.
Synthesemethoden
The synthesis of aluminum, tritetradecyl- involves the reaction of aluminum chloride with tritetradecyl alcohol. This reaction results in the formation of the aluminum, tritetradecyl- compound. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the resulting product is purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Aluminum, tritetradecyl- has several scientific research applications. It is commonly used as a catalyst in various reactions, such as the polymerization of olefins. Additionally, it is used as a co-catalyst in the Ziegler-Natta polymerization reaction. This compound is also used in the synthesis of various organic compounds, such as esters and ethers.
Eigenschaften
CAS-Nummer |
1529-58-4 |
|---|---|
Produktname |
Aluminum, tritetradecyl- |
Molekularformel |
C42H87Al |
Molekulargewicht |
619.1 g/mol |
IUPAC-Name |
tri(tetradecyl)alumane |
InChI |
InChI=1S/3C14H29.Al/c3*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h3*1,3-14H2,2H3; |
InChI-Schlüssel |
JVIKNVRZMNQFFL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
Andere CAS-Nummern |
1529-58-4 |
Haltbarkeit |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



